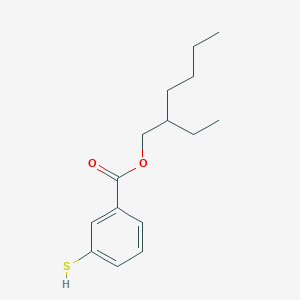

2-Ethylhexyl 3-sulfanylbenzoate

Description

Structure

3D Structure

Properties

CAS No. |

86705-33-1 |

|---|---|

Molecular Formula |

C15H22O2S |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

2-ethylhexyl 3-sulfanylbenzoate |

InChI |

InChI=1S/C15H22O2S/c1-3-5-7-12(4-2)11-17-15(16)13-8-6-9-14(18)10-13/h6,8-10,12,18H,3-5,7,11H2,1-2H3 |

InChI Key |

SQBOOHOKGIPAGD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC(=CC=C1)S |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Ethylhexyl 3 Sulfanylbenzoate

Esterification Routes for Benzoate (B1203000) Core Assembly

The formation of the 2-ethylhexyl benzoate scaffold is a critical step in the synthesis of the target compound. This is typically achieved through esterification reactions, where a carboxylic acid or its derivative reacts with an alcohol.

Direct Esterification of 3-Sulfanylbenzoic Acid with 2-Ethylhexanol

Direct esterification represents a straightforward approach to synthesizing 2-Ethylhexyl 3-sulfanylbenzoate. This method involves the reaction of 3-Sulfanylbenzoic acid with 2-Ethylhexanol, typically in the presence of an acid catalyst to accelerate the reaction rate.

The reaction is a reversible process, and to drive the equilibrium towards the formation of the ester, the removal of water is essential. This can be accomplished by azeotropic distillation or the use of a dehydrating agent. A variety of acid catalysts can be employed, including homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid, as well as heterogeneous catalysts such as ion-exchange resins and sulfated metal oxides. researchgate.netdergipark.org.tr For instance, the esterification of benzoic acid with 2-ethylhexanol has been successfully carried out using a Ni-Mg-Al mixed oxide catalyst, achieving a significant yield of 2-ethylhexyl benzoate. confis.cz

A patented method for preparing 2-ethylhexyl benzoate involves the esterification of benzoic acid and 2-ethylhexanol using tetraisopropyl titanate as a catalyst at temperatures between 190-230°C. google.com Another study on the esterification of acrylic acid with 2-ethylhexanol identified optimal conditions as 90°C for 8 hours with a 1:3 molar ratio of acid to alcohol and 1.5 wt% of a sulfated ferum promoted zirconia catalyst, resulting in a 77.22% conversion. core.ac.uk

Table 1: Reaction Parameters for the Direct Esterification of Benzoic Acid Derivatives with 2-Ethylhexanol

| Carboxylic Acid | Catalyst | Temperature (°C) | Reaction Time (h) | Molar Ratio (Acid:Alcohol) | Yield/Conversion | Reference |

| Benzoic Acid | Ni-Mg-Al mixed oxide | - | 10 | - | 67.2% yield | confis.cz |

| Benzoic Acid | Tetraisopropyl titanate | 190-230 | 3.5-4.5 | 1:1.65 - 1:1.72 | - | google.com |

| Acetic Acid | Amberlyst 36 | 60-90 | - | 1:1 and 1:3 | Up to 97% conversion | researchgate.netdergipark.org.tr |

| Acrylic Acid | Sulfated ferum promoted zirconia | 90 | 8 | 1:3 | 77.22% conversion | core.ac.uk |

Note: The table presents data from various esterification reactions involving 2-ethylhexanol to illustrate typical reaction conditions. The specific conditions for 3-Sulfanylbenzoic acid may vary.

Transesterification Approaches

Transesterification offers an alternative route to the 2-ethylhexyl benzoate core. This process involves the reaction of a different ester, such as a methyl or ethyl ester of 3-sulfanylbenzoic acid, with 2-ethylhexanol. The reaction is typically catalyzed by an acid or a base.

For example, the synthesis of 2-ethylhexyl acetate (B1210297) has been achieved through the transesterification of methyl acetate with 2-ethylhexanol using a strongly acidic cation-exchange resin (NKC-9) as a catalyst. researchgate.net Optimal conditions were found to be a catalyst loading of 20 wt%, a molar ratio of methyl acetate to 2-ethylhexanol of 4:1, a reaction time of 3 hours, and a temperature of 80°C, leading to a product yield of 90.90%. researchgate.net Similarly, palm-based ethylhexyl esters have been synthesized via the transesterification of palm oil methyl ester with 2-ethylhexanol using sodium methoxide (B1231860) as a catalyst. csic.esresearchgate.net The reaction reached a 98% yield in under 30 minutes at 70°C with a 1:2 molar ratio of palm oil methyl ester to 2-ethylhexanol under vacuum. csic.esresearchgate.net

Introduction of the Sulfanyl (B85325) Functionality onto Benzoate Scaffolds

The introduction of the sulfanyl group is a key transformation in the synthesis of this compound. This can be accomplished through various methods, including nucleophilic substitution, reduction of disulfides, and radical addition reactions.

Nucleophilic Substitution Reactions involving Halogenated Benzoate Esters

A common strategy for introducing a thiol group onto an aromatic ring is through nucleophilic aromatic substitution (SNAr) of a halogenated precursor. In this approach, a 2-ethylhexyl halobenzoate, such as 2-ethylhexyl 3-bromobenzoate or 2-ethylhexyl 3-chlorobenzoate, would be reacted with a sulfur nucleophile, such as sodium sulfide (B99878) or sodium hydrosulfide (B80085).

The regioselectivity of nucleophilic aromatic substitution on dihalogenated benzoates has been investigated, showing that the position of substitution can be influenced by the nature of the nucleophile and the halogen atoms present. nih.gov For instance, in reactions with methyl 2,4-dihalo-5-sulfamoyl-benzoates, aromatic thiols preferentially substituted the halogen at the 2-position, while bulkier alkyl thiols favored substitution at the 4-position. nih.gov The hydroxyl group of an alcohol can be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), to facilitate nucleophilic substitution reactions. periodicchemistry.com

Reduction of Disulfides to Thiol Groups

Another synthetic route involves the reduction of a disulfide precursor, namely bis(3-(2-ethylhexyloxycarbonyl)phenyl) disulfide. This disulfide can be prepared by the oxidation of this compound or synthesized through other methods. The subsequent reduction of the disulfide bond yields the desired thiol.

The reduction of disulfides to thiols is a common and well-established reaction in organic chemistry. youtube.com This transformation can be achieved using a variety of reducing agents. nih.gov Common reagents for this purpose include zinc in an acidic medium, sodium borohydride, and phosphines like triphenylphosphine. nih.gov The interconversion between thiols and disulfides is a redox process, where the disulfide represents the oxidized form and the two thiols are the reduced form. libretexts.org

Radical Addition of Thioacetic Acid to Unsaturated Precursors with Subsequent Hydrolysis

A less common but viable approach could involve the radical addition of a thiol equivalent to an unsaturated precursor. For instance, if a suitable unsaturated 2-ethylhexyl benzoate derivative could be synthesized, a radical initiator could facilitate the addition of thioacetic acid across the double bond. The resulting thioacetate (B1230152) could then be hydrolyzed under acidic or basic conditions to yield the final this compound.

Thiyl radicals, which can be generated from thioacids, are versatile intermediates in organic synthesis. researchgate.net The radical addition of a thioacid to an alkene is a known method for forming thiolactones. researchgate.net A short total synthesis of ajoene, a sulfur-containing natural product, utilized a radical addition of thioacetic acid to a terminal alkyne as a key step. researchgate.net

Catalytic Strategies in the Synthesis of Sulfanylbenzoate Esters

The synthesis of sulfanylbenzoate esters, such as this compound, hinges on the formation of two key functional groups: the ester and the thioether (sulfanyl) group. The strategic approach to constructing the aryl-sulfur bond (C-S bond) is critical and often employs transition metal catalysis. This can be achieved by either introducing the sulfanyl group to a pre-existing benzoate ester or by esterifying a sulfanyl-substituted benzoic acid.

Palladium-Catalyzed Coupling Reactions in Sulfanylbenzoate Synthesis

Palladium catalysis is a powerful tool for forming carbon-heteroatom bonds, including the C-S bond required for sulfanylbenzoates. These methods are generally variants of the Buchwald-Hartwig cross-coupling reaction. acsgcipr.org The typical reaction involves coupling an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a base.

For the synthesis of a precursor to this compound, this would involve reacting a 3-halobenzoic acid derivative with a thiol. The general mechanism proceeds through a catalytic cycle: acsgcipr.org

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (e.g., 3-bromobenzoate derivative), forming a Pd(II) complex.

Coordination and Deprotonation: A thiol coordinates to the Pd(II) center. A base then deprotonates the thiol to form a more nucleophilic thiolate. acsgcipr.org

Reductive Elimination: The aryl group and the thiolate group couple, and the desired aryl thioether is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle. acsgcipr.org

The success of these reactions is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. acsgcipr.org Phosphine-based ligands are commonly employed. acsgcipr.org Recent developments have also focused on thioether-directed C-H functionalization, where a thioether group can direct a palladium catalyst to functionalize a C-H bond on the aromatic ring, representing an alternative route to substituted sulfanylbenzoates. nih.gov

A recent study detailed the palladium-catalyzed synthesis of sulfinamides from aryl halides and N-sulfinylamines, showcasing the versatility of palladium in forming sulfur-containing compounds under mild conditions, a methodology with potential application in related sulfanyl chemistry. nih.govorganic-chemistry.org

| Catalyst System Component | Function | Common Examples |

| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃, SPhos Pd G3 organic-chemistry.org |

| Ligand | Stabilizes catalyst, promotes reaction | Phosphines (e.g., XPhos, SPhos), Carbenes acsgcipr.org |

| Base | Deprotonates the thiol | Sodium tert-butoxide (NaOtBu), Cs₂CO₃ acsgcipr.org |

| Aryl Substrate | Aryl group donor | 3-bromobenzoic acid, 2-ethylhexyl 3-iodobenzoate |

| Sulfur Source | Sulfanyl group donor | 3-mercaptopropionic acid, Sodium hydrosulfide |

Other Transition Metal-Mediated Synthetic Pathways

While palladium is highly effective, concerns about its cost and toxicity have driven the development of catalytic systems based on more abundant and less toxic metals. thieme-connect.comresearchgate.net

Copper-Catalyzed Reactions: The copper-catalyzed coupling of aryl halides with thiols, often referred to as the Ullmann condensation, is a classical method for forming C–S bonds. thieme-connect.com Traditional Ullmann conditions required harsh temperatures, but modern systems use ligands (e.g., N-containing ligands like diamines) that allow the reaction to proceed at much lower temperatures (around 100 °C). thieme-connect.com Copper(I) salts such as CuI are typically used. thieme-connect.com

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a powerful, cost-effective alternative to palladium for cross-coupling reactions. chemrevlett.com Nickel nanoparticles have been shown to efficiently catalyze the dehydrative C–S coupling of alcohols with thiols. chemrevlett.com For aryl thioether synthesis, nickel catalyst systems can couple aryl chlorides, which are often less reactive in palladium-catalyzed systems, with a wide range of thiols under mild conditions. thieme-connect.com

Iron- and Zinc-Catalyzed Reactions: Iron and zinc are inexpensive, non-toxic metals that have also been explored for thioether synthesis. chemrevlett.com For instance, ZnCl₂ can catalyze the dehydrative thioetherification of benzylic alcohols with thiophenols. chemrevlett.com These methods contribute to the growing toolbox of sustainable chemical synthesis.

| Metal Catalyst | Typical Substrates | Key Advantages | Reference |

| Copper (Cu) | Aryl halides, Thiols | Lower cost than palladium, effective for Ullmann-type couplings. | thieme-connect.com |

| Nickel (Ni) | Aryl chlorides/triflates, Thiols, Alcohols | Cost-effective, can activate less reactive aryl chlorides. | thieme-connect.comresearchgate.netchemrevlett.com |

| Zinc (Zn) | Benzylic alcohols, Thiols | Inexpensive, non-toxic, useful for dehydrative coupling. | chemrevlett.com |

| Iron (Fe) | Alcohols, Thiols | Abundant, environmentally benign. | chemrevlett.com |

Purification and Isolation Techniques for this compound

Following the synthesis of this compound, a multi-step purification process is required to isolate the product from unreacted starting materials, catalysts, and byproducts. The exact procedure depends on the synthetic route, but a general sequence can be outlined.

Neutralization and Catalyst Removal: If the synthesis is performed under acidic or basic conditions, the first step is to neutralize the reaction mixture. For metal-catalyzed reactions, specific workup procedures are needed to remove the catalyst. This can involve washing with an aqueous solution to hydrolyze and extract the metal salts. google.com For instance, adding water and heating can help break down organometallic catalyst residues before a subsequent wash with a basic solution. google.com

Aqueous Workup/Extraction: The crude product is typically dissolved in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and washed sequentially with different aqueous solutions in a separatory funnel. tcu.edu

A wash with a dilute basic solution, such as aqueous sodium bicarbonate, is used to remove any unreacted acidic precursors like 3-sulfanylbenzoic acid or 3-halobenzoic acid. tcu.eduajsonline.org

A subsequent wash with water or saturated sodium chloride (brine) removes residual water-soluble impurities. tcu.edu

Drying and Solvent Removal: The organic layer containing the purified ester is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate. tcu.edu After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator.

Final Purification: For high purity, a final purification step is often necessary.

Distillation: Given that this compound is likely a high-boiling liquid, vacuum distillation can be an effective method to separate it from non-volatile impurities. tcu.eduniscpr.res.in

Chromatography: If distillation is insufficient, column chromatography using silica (B1680970) gel is a standard technique for purifying organic compounds based on polarity differences.

Adsorbent Treatment: Sometimes, the final product is treated with an adsorbent material like activated clay or carbon to remove trace amounts of colored impurities or residual catalyst before a final filtration. google.com

A typical purification scheme for a benzoate ester is summarized below.

| Purification Step | Purpose | Reagents/Method | Reference |

| 1. Quenching/Neutralization | Stop the reaction and remove catalyst residues. | Water, dilute NaOH or HCl solution. | google.com |

| 2. Extraction & Washing | Remove acidic/basic impurities and salts. | Organic solvent, NaHCO₃(aq), water, brine. | tcu.eduajsonline.org |

| 3. Drying | Remove dissolved water from the organic phase. | Anhydrous MgSO₄ or Na₂SO₄. | tcu.edu |

| 4. Solvent Removal | Isolate the crude product from the solvent. | Rotary Evaporation. | tcu.edu |

| 5. Final Purification | Achieve high purity. | Vacuum Distillation or Column Chromatography. | tcu.eduniscpr.res.in |

Green Chemistry Principles in Sulfanylbenzoate Ester Synthesis

Applying green chemistry principles to the synthesis of sulfanylbenzoate esters aims to reduce the environmental impact of the chemical process. This involves considerations from the choice of starting materials to the reaction conditions and waste generation.

Atom Economy and Waste Minimization: Catalytic reactions, particularly cross-dehydrogenative coupling (CDC) reactions, are favored for their high atom economy, as they theoretically generate minimal waste. britishwaterfilter.comlabmanager.com The ideal oxidant for such reactions is molecular oxygen, which produces only water as a byproduct. britishwaterfilter.com

Use of Greener Solvents and Reagents: Traditional organic synthesis often relies on hazardous solvents like chlorinated hydrocarbons. A greener approach involves substituting these with less toxic and more environmentally benign alternatives. For example, acetonitrile (B52724) has been demonstrated as a greener solvent for Steglich esterification, a common method for forming esters. jove.com

Biocatalysis: Enzymatic synthesis represents a significant advancement in green chemistry. researchgate.netbenthamdirect.com Lipases are enzymes that can efficiently catalyze esterification reactions under mild conditions (moderate temperatures and atmospheric pressure). researchgate.netbenthamdirect.com A potential green route to this compound could involve the lipase-catalyzed esterification of 3-sulfanylbenzoic acid with 2-ethylhexanol. This avoids harsh catalysts and high temperatures, and the resulting product may be labeled as "natural," which can be advantageous for certain applications. benthamdirect.com Biocatalytic methods have been successfully applied to the synthesis of other 2-ethylhexyl esters. researchgate.net

Energy Efficiency: Using catalysts that operate under mild or ambient conditions reduces the energy requirements for heating reactions. chemrevlett.com Similarly, avoiding energy-intensive purification steps like distillation, by designing reactions that yield high-purity products directly, aligns with green chemistry principles. jove.com The development of new bimetallic catalysts that are highly active under mild conditions represents a step toward more sustainable chemical production. britishwaterfilter.comlabmanager.com

Renewable Feedstocks: While the precursors for this compound are typically derived from petrochemical sources, a long-term green chemistry goal is to utilize renewable feedstocks.

Mechanistic Investigations of Chemical Transformations Involving 2 Ethylhexyl 3 Sulfanylbenzoate

Radical Reaction Pathways of the Sulfanyl (B85325) Moiety

The sulfanyl (thiol) group is well-known for its reactivity in radical processes. These reactions are central to various polymerization and modification chemistries.

Photoinitiated Radical Processes and Thiolyl Radical Generation

The generation of a thiyl radical (RS•) from the thiol group of 2-Ethylhexyl 3-sulfanylbenzoate is a critical initiation step for subsequent radical reactions. This can be effectively achieved through photoinitiation. researchgate.netnih.govnih.gov Upon exposure to ultraviolet (UV) or visible light, especially in the presence of a photoinitiator, the S-H bond can undergo homolytic cleavage to produce a thiyl radical and a hydrogen atom. nih.gov

Common photoinitiators used for generating thiyl radicals include acetophenones, benzophenones, and phosphine (B1218219) oxides. researchgate.netnih.gov The process can be described by the following general steps:

Photoinitiator Excitation: The photoinitiator (PI) absorbs a photon (hν) and is promoted to an excited state (PI). PI + hν → PI

Hydrogen Abstraction: The excited photoinitiator abstracts the hydrogen atom from the thiol group of this compound, generating a thiyl radical. Ar-SH + PI* → Ar-S• + PI-H•

Alternatively, direct photolysis at appropriate wavelengths can also lead to the formation of the thiyl radical. princeton.edu

Hydrogen Atom Transfer Mechanisms

Hydrogen Atom Transfer (HAT) is a fundamental process in the chemistry of thiols. mdpi.comacs.org The thiyl radical of this compound can participate in HAT reactions, which is a key step in chain transfer processes during polymerization. princeton.edu In these reactions, a carbon-centered radical can abstract the hydrogen atom from the thiol group, thereby regenerating a thiyl radical. princeton.edu

R'• + Ar-SH → R'-H + Ar-S•

The efficiency of this process is dependent on the bond dissociation energy of the S-H bond and the stability of the resulting thiyl radical. Aromatic thiols, such as the one in this compound, generally have weaker S-H bonds compared to aliphatic thiols, making them effective chain transfer agents. princeton.edu This property is crucial for controlling polymer molecular weight and architecture. nih.gov

Thiol-Ene Click Chemistry Mechanisms

Thiol-ene "click" chemistry is a robust and efficient method for forming carbon-sulfur bonds via the radical-mediated addition of a thiol to a double bond (ene). wikipedia.orgrsc.orgresearchgate.net This reaction proceeds via a step-growth mechanism. rsc.orgengconfintl.org

The general mechanism involves a two-step radical chain process:

Propagation: The thiyl radical, generated as described in 3.1.1, adds to an alkene (ene) to form a carbon-centered radical intermediate. This addition typically follows anti-Markovnikov regioselectivity. wikipedia.org Ar-S• + R-CH=CH₂ → Ar-S-CH₂-C•H-R

Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and forming the final thioether product. wikipedia.orgrsc.org Ar-S-CH₂-C•H-R + Ar-SH → Ar-S-CH₂-CH₂-R + Ar-S•

This regenerated thiyl radical can then participate in another addition step, continuing the chain reaction.

When multifunctional thiols and enes are used, the thiol-ene reaction leads to the formation of cross-linked polymer networks. nih.gov The kinetics of this step-growth polymerization are distinct from chain-growth polymerizations. engconfintl.orgtandfonline.com The rate of polymerization (Rp) is dependent on the concentrations of both the thiol and the ene, as well as the rate constants for propagation (kp) and chain transfer (kCT). acs.orgacs.org

Table 1: Factors Influencing Thiol-Ene Polymerization Kinetics

| Factor | Description | Impact on Kinetics |

| Ene Reactivity | The electronic nature and steric hindrance of the alkene. | Influences the propagation rate constant (kp). Electron-rich alkenes generally react faster. acs.org |

| Thiol Acidity | The acidity of the thiol hydrogen. | Affects the chain transfer rate constant (kCT). More acidic thiols are better hydrogen donors. wikipedia.org |

| Initiator Conc. | The concentration of the radical initiator. | Higher initiator concentration leads to a higher concentration of radicals and a faster polymerization rate. nih.gov |

| Temperature | The reaction temperature. | Affects the rates of initiation, propagation, and termination. |

Chain transfer is an integral part of the thiol-ene mechanism. rsc.org The efficiency of the thiol as a chain transfer agent is what drives the step-growth nature of the polymerization. nih.gov This process allows for the formation of uniform polymer networks and can be used to control the molecular weight of the resulting polymer. By adjusting the stoichiometry of thiol to ene, the degree of polymerization can be precisely managed. engconfintl.org In systems where homopolymerization of the ene is possible (e.g., with acrylates), the thiol acts as a chain transfer agent to regulate the chain length and prevent uncontrolled polymerization. nih.gov

Thiol-Yne Click Chemistry Mechanisms

Similar to thiol-ene chemistry, thiol-yne chemistry involves the radical-mediated addition of a thiol to a triple bond (yne). rsc.orgusm.edu A key feature of the thiol-yne reaction is that each alkyne functional group can react sequentially with two thiol molecules. nih.gov

The mechanism proceeds as follows:

First Addition (Propagation): A thiyl radical adds to the alkyne, forming a vinyl sulfide (B99878) radical. Ar-S• + R-C≡CH → Ar-S-C(R)=C•H

First Chain Transfer: This radical abstracts a hydrogen from a thiol, yielding a vinyl sulfide and a new thiyl radical. Ar-S-C(R)=C•H + Ar-SH → Ar-S-C(R)=CH₂ + Ar-S•

Second Addition (Propagation): The newly generated thiyl radical can then add to the vinyl sulfide product from the first addition. Ar-S• + Ar-S-C(R)=CH₂ → Ar-S-CH₂-C•(R)-S-Ar

Second Chain Transfer: The resulting carbon-centered radical abstracts a hydrogen from another thiol molecule to form the final dithioether product and regenerate a thiyl radical. Ar-S-CH₂-C•(R)-S-Ar + Ar-SH → Ar-S-CH₂-CH(R)-S-Ar + Ar-S•

For aromatic thiols, such as in this compound, the second addition may be suppressed due to the electronic properties of the aromatic vinyl thioether intermediate. rsc.org This can lead to the formation of linear poly(vinyl thioether)s when reacting with dialkynes. rsc.org

Table 2: Comparison of Thiol-Ene and Thiol-Yne Reactions

| Feature | Thiol-Ene Reaction | Thiol-Yne Reaction |

| Unsaturated Group | Alkene (C=C) | Alkyne (C≡C) |

| Stoichiometry | 1 Thiol : 1 Ene | 2 Thiols : 1 Yne |

| Product | Thioether | Dithioether |

| Crosslinking | Forms cross-linked networks with multifunctional monomers. | Can form more densely cross-linked networks due to the dual addition. nih.gov |

Nucleophilic and Electrophilic Reactions at the Sulfanyl Group

The sulfanyl (-SH) group of this compound is the primary center of its reactivity, capable of engaging in both nucleophilic and electrophilic reactions. The sulfur atom in the thiol group is more nucleophilic than the oxygen atom in an analogous alcohol due to its larger size, greater polarizability, and the lower electronegativity difference with hydrogen, which makes the S-H bond weaker. wikipedia.orgchemistrysteps.com

As a Nucleophile: The thiol group is weakly acidic, with a pKa value generally lower than that of corresponding alcohols, meaning it can be deprotonated by a suitable base to form a thiolate anion (RS⁻). chemistrysteps.com In the case of this compound, the presence of a base will generate the corresponding 3-(2-ethylhexyloxycarbonyl)benzenethiolate. This thiolate is a potent nucleophile and readily participates in SN2 reactions with alkyl halides to form thioethers (sulfides). openstax.org The high nucleophilicity of the thiolate means that in reactions with alkyl halides, an excess of the hydrosulfide (B80085) or thiolate is often used to prevent the newly formed thioether from reacting further. chemistrysteps.comopenstax.org

As an Electrophile: While the thiol group itself is not typically electrophilic, its derivatives can be. For instance, in the presence of specific reagents like 1-chlorobenzotriazole, the thiol can be converted into a benzotriazolated thiol (RSBt). organic-chemistry.org This intermediate is now susceptible to attack by another nucleophile, such as a different thiol, which allows for the formation of unsymmetrical disulfides. organic-chemistry.org

Oxidative Transformations of the Thiol Functionality

The sulfur atom in this compound exists in its lowest oxidation state (-2) and is readily oxidized. The oxidation can be controlled to yield different products depending on the strength of the oxidizing agent and the reaction conditions. wikipedia.org

The oxidation of the sulfur atom in a thiol or, more commonly, its corresponding thioether derivative, proceeds in a stepwise manner. Mild oxidation yields a sulfoxide (B87167), while stronger oxidation produces a sulfone. chemistrysteps.com Hydrogen peroxide is a common "green" oxidant for these transformations, and its selectivity can be tuned by catalysts and reaction conditions. nih.gov

The oxidation likely involves the electrophilic attack of the oxidant on the sulfur atom. nih.gov For the transformation to a sulfone, the reaction proceeds via the intermediate sulfoxide.

Below is a table summarizing typical conditions for the selective oxidation of sulfides, which are analogous to the potential oxidation pathways for derivatives of this compound.

| Product | Oxidant | Catalyst/Conditions | Solvent | Yield | Reference |

| Sulfoxide | 30% H₂O₂ | Dendritic Phosphomolybdate Hybrid | 95% EtOH, 30°C | High (85-90%) | mdpi.com |

| Sulfoxide | 30% H₂O₂ | Glacial Acetic Acid | Glacial Acetic Acid, RT | Excellent (90-99%) | nih.gov |

| Sulfone | 30% H₂O₂ | Dendritic Phosphomolybdate Hybrid | 95% EtOH, 40°C | High | mdpi.com |

| Sulfone | 30% H₂O₂ | Niobium Carbide | - | High | organic-chemistry.org |

| Sulfone | Urea-Hydrogen Peroxide | Phthalic Anhydride | Ethyl Acetate (B1210297) | Good | organic-chemistry.org |

| Sulfone | 30% H₂O₂ | MWCNTs-COOH | Solvent-free, RT | Excellent | rsc.org |

This table presents generalized conditions for sulfide oxidation, which serves as a model for the oxidation of this compound derivatives.

A characteristic reaction of thiols is their oxidation to form disulfides (R-S-S-R). This oxidative coupling can be achieved with mild oxidizing agents such as iodine (I₂), bromine (Br₂), or even atmospheric oxygen. chemistrysteps.comwikipedia.org In this reaction, two molecules of this compound would react to form bis(3-(2-ethylhexyloxycarbonyl)phenyl) disulfide.

2 R-SH + [O] ⇌ R-S-S-R + H₂O (where R = 2-Ethylhexyl 3-benzoyl)

This process is reversible. The disulfide bond can be cleaved back to the corresponding thiols by treatment with a reducing agent. openstax.org Common laboratory reducing agents for this transformation include zinc and an acid. openstax.org This thiol-disulfide interconversion is a crucial aspect of biochemistry, particularly in protein structuring. chemistrysteps.comopenstax.org

Reductive Transformations of Sulfanylbenzoate Esters

The primary reductive transformation involving the sulfanyl group of this compound is the cleavage of its corresponding disulfide, as detailed in the previous section. openstax.org If the sulfur has been oxidized to a sulfoxide or sulfone, it can be reduced back to the sulfide level. For example, dichlorodioxomolybdenum(VI) can catalyze the deoxygenation of sulfoxides. organic-chemistry.org Stronger reducing agents would be required to reduce a sulfone.

The ester functionality of the molecule could also undergo reduction. Using strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the ester to an alcohol and the carboxylic acid to an alcohol, respectively, potentially alongside reduction of any oxidized sulfur species. However, transformations focused on the sulfanylbenzoate moiety primarily concern the sulfur chemistry.

Mechanistic Studies of Aromatic Substitution Reactions mediated by Sulfanylbenzoates

The sulfanyl (-SH) group attached to the benzene (B151609) ring in this compound influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The sulfur atom, being in the same group as oxygen, is an activating group and an ortho, para-director. wikipedia.org This is because its lone pairs of electrons can be donated to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the substitution at the ortho and para positions.

Although sulfur is less electronegative than oxygen, its ability to release electron density into the ring is generally considered weaker than that of an alkoxy group. wikipedia.org For this compound, the sulfanyl group is at position 3 (meta) relative to the ester group. The ester group is a deactivating, meta-directing group. Therefore, the substitution pattern on the aromatic ring will be influenced by the interplay of these two substituents. The activating ortho, para-directing sulfanyl group and the deactivating meta-directing ester group will direct incoming electrophiles to positions 2, 4, and 6. The precise outcome would depend on the reaction conditions and the nature of the electrophile.

Computational Chemistry and Theoretical Studies of 2 Ethylhexyl 3 Sulfanylbenzoate

Quantum Mechanical (QM) Calculations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective for determining ground state properties by approximating the complex many-electron system to a simpler one based on its electron density. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. scispace.com

For 2-Ethylhexyl 3-sulfanylbenzoate, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms—the optimized geometry. This process involves minimizing the molecule's energy by adjusting bond lengths, bond angles, and dihedral angles. The resulting geometry would reveal key structural features, such as the planarity of the benzoate (B1203000) ring and the preferred conformation of the flexible 2-ethylhexyl ester chain.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative Data)

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths | ||

| C=O | 1.21 Å | |

| C-O (Ester) | 1.35 Å | |

| C-S | 1.78 Å | |

| S-H | 1.34 Å | |

| Bond Angles | ||

| O=C-O | 124° | |

| C-S-H | 96° | |

| Dihedral Angle | C-C-O-C | 180° (trans) |

This interactive table contains hypothetical data based on typical values for similar functional groups.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the sulfur atom and the aromatic ring, while the LUMO would likely be distributed over the electron-withdrawing carbonyl group and the benzene (B151609) ring.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative Data)

| Parameter | Description | Predicted Energy (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.75 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.45 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 5.30 |

This interactive table contains hypothetical data derived from computational studies of similar aromatic thiol esters.

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution across a molecule. It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions prone to electrophilic and nucleophilic attack. ucsb.edu

On an MEP map, electron-rich areas, which are susceptible to attack by electrophiles, are typically colored red or yellow, indicating a negative electrostatic potential. Conversely, electron-poor regions, which are attractive to nucleophiles, are colored blue, indicating a positive electrostatic potential. For this compound, the MEP surface would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the carbonyl group and the sulfur atom of the sulfanyl (B85325) group.

Positive Potential (Blue): Localized on the hydrogen atom of the sulfanyl group (-SH), indicating its acidic nature.

Neutral Potential (Green): Predominantly over the hydrocarbon 2-ethylhexyl chain.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of chemical reaction pathways. By calculating the potential energy surface of a reaction, researchers can identify intermediates, determine transition state structures, and calculate activation energies. This information is critical for understanding reaction kinetics and mechanisms.

For this compound, a relevant reaction to model would be the dissociation of the S-H bond, a key step in many reactions involving thiols. Using DFT methods, one could perform a transition state search to locate the highest energy point along the reaction coordinate. The calculated energy difference between the reactants and the transition state would yield the activation energy barrier, providing insight into how readily the thiol proton can be removed. Such studies have been used to propose biodegradation pathways for similar ester compounds. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in a vacuum or in a solvent). nih.govunibs.it

An MD simulation of this compound would be particularly useful for:

Intermolecular Interactions: By simulating multiple molecules, one can observe how they interact and aggregate. This is useful for predicting properties like solubility, viscosity, and the formation of micelles or other supramolecular structures.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which is essential for interpreting experimental data and confirming molecular structures.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, key predicted vibrations would help in its structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: QM calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are valuable for assigning signals in experimental NMR spectra.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption maxima (λmax) in a UV-Vis spectrum. scispace.com For this molecule, π→π* transitions within the benzoate chromophore would be the most significant.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectrum | Parameter | Predicted Value |

| IR | C=O Stretch | 1710 cm⁻¹ |

| S-H Stretch | 2560 cm⁻¹ | |

| Aromatic C-H Stretch | 3050 cm⁻¹ | |

| ¹H NMR | Chemical Shift (S-H) | 3.5 ppm |

| Chemical Shift (Aromatic H) | 7.2 - 8.0 ppm | |

| UV-Vis | λmax (π→π*) | 250 nm |

This interactive table contains hypothetical spectroscopic data based on typical values for the given functional groups.

Theoretical Insights into Structure-Reactivity Relationships

The relationship between the molecular structure of this compound and its chemical reactivity can be systematically investigated using computational methods like Density Functional Theory (DFT). Such studies can elucidate how the interplay of electronic and steric effects governs the compound's behavior in chemical reactions.

The introduction of a sulfanyl group (-SH) at the meta-position of the benzoate ring is expected to significantly influence the electron distribution within the aromatic system. Theoretical calculations would likely reveal that the sulfanyl group acts as a weak electron-donating group through resonance, while its inductive effect would be electron-withdrawing. The net effect of these opposing influences on the aromatic ring's reactivity can be quantified through computational analysis of molecular orbitals and electrostatic potential maps.

Furthermore, the bulky 2-ethylhexyl ester group introduces considerable steric hindrance around the carbonyl group. This can affect the accessibility of the carbonyl carbon to nucleophiles and influence the conformational preferences of the molecule. Computational studies on similar esters, such as 2-ethylhexyl acrylate, have demonstrated the existence of multiple stable conformers (e.g., s-cis and s-trans) that can impact reactivity. researchgate.netresearchgate.net A similar conformational analysis of this compound would be crucial in understanding its reactivity profile.

A hypothetical study on this compound and its isomers could yield data on key quantum chemical descriptors that are predictive of reactivity. These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and dipole moments, provide valuable insights into the kinetic and thermodynamic aspects of chemical reactions.

Table 1: Hypothetical Quantum Chemical Descriptors for Substituted 2-Ethylhexyl Benzoate Isomers This table is illustrative and based on general principles of computational chemistry, as direct studies on this compound are not available.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 2-Ethylhexyl benzoate | -6.8 | -1.2 | 5.6 | 2.1 |

| 2-Ethylhexyl 3-hydroxybenzoate | -6.5 | -1.4 | 5.1 | 2.5 |

| This compound | -6.4 | -1.5 | 4.9 | 2.7 |

| 2-Ethylhexyl 3-aminobenzoate | -6.1 | -1.3 | 4.8 | 3.0 |

Applications in Polymer Science and Advanced Materials Engineering

Role of Sulfanylbenzoate Esters as Monomers in Step-Growth Polymerizations

Step-growth polymerization is a primary method for synthesizing a wide range of polymers, including polyesters, polyamides, and polyurethanes. This process involves the reaction of bifunctional or multifunctional monomers, where the polymer chain grows in a stepwise manner. wikipedia.orglibretexts.org While 2-Ethylhexyl 3-sulfanylbenzoate itself is a monofunctional thiol, its derivatives can be designed to be bifunctional and thus suitable for step-growth polymerization.

For instance, if the carboxylic acid precursor, 3-sulfanylbenzoic acid, were dimerized or otherwise extended to feature two carboxylic acid or ester groups while retaining the thiol functionality, it could react with diols to form polyesters with pendant thiol groups. Conversely, modifications to create a dithiol monomer from the sulfanylbenzoate structure would allow it to react with diacids or diacyl chlorides to produce poly(thioester)s.

A significant area where sulfanylbenzoate-like structures can play a role is in the synthesis of poly(thioether-ester)s. These polymers can be synthesized via thiol-ene polymerization, a step-growth mechanism where a thiol reacts with a double bond (ene). researchgate.net In a hypothetical scenario, a diene monomer could be polymerized with a dithiol derivative of a sulfanylbenzoate. The general mechanism for poly(thioether-ester) synthesis involves the reaction between a diene diester and a dithiol. researchgate.net

The resulting polymers would possess a combination of ester and thioether linkages in their backbone, potentially offering a unique set of properties such as improved thermal stability, chemical resistance, and a high refractive index. The incorporation of the aromatic ring from the benzoate (B1203000) moiety would contribute to rigidity and a higher refractive index, while the flexible 2-ethylhexyl group could enhance solubility and processability.

Table 1: Potential Bifunctional Monomers Derived from 3-Sulfanylbenzoic Acid for Step-Growth Polymerization

| Monomer Type | Hypothetical Structure | Potential Polymer Class |

| Diacid-Thiol | A 3-sulfanylbenzoic acid derivative with two carboxylic acid groups. | Polyesters with pendant thiol groups |

| Diol-Thiol | A 3-sulfanylbenzoic acid derivative with two alcohol groups. | Polyethers or polyesters with pendant thiol groups |

| Dithiol-Ester | A derivative of this compound with two thiol groups. | Poly(thioester)s or Poly(thioether)s |

Surface Functionalization of Polymeric Substrates with Sulfanylbenzoate Derivatives

The functionalization of polymer surfaces is a critical technique for modifying their properties to suit specific applications, such as improving biocompatibility, adhesion, or wettability. mdpi.comnih.gov The presence of a thiol (-SH) group in this compound makes it a prime candidate for grafting onto polymer surfaces through various chemical strategies.

One common method is thiol-ene chemistry, where the thiol group can readily react with pendant vinyl groups on a polymer backbone in the presence of a radical initiator or UV light. google.com For example, a polymer such as 1,2-polybutadiene, which has pendant vinyl groups, could be functionalized by reacting it with this compound. google.com This "grafting to" approach covalently attaches the sulfanylbenzoate molecule to the polymer chain.

The successful grafting of this compound onto a polymer surface would introduce several new properties:

Hydrophobicity: The long, branched 2-ethylhexyl chain would likely increase the hydrophobicity of the surface.

Aromaticity: The introduction of the benzene (B151609) ring can enhance thermal stability and modify the surface's interaction with other materials, for example, through pi-pi stacking interactions.

Further Reactivity: The ester linkage could potentially be hydrolyzed to create a carboxylic acid-functionalized surface, which could then be used for further chemical modifications.

Another approach involves the functionalization of surfaces that have been pre-treated to generate reactive sites. For instance, laser processing or plasma treatment can create radicals or specific functional groups on a polymer surface that could then react with the thiol group of this compound. mdpi.comnih.gov

Table 2: Research Findings on Polymer Surface Modification Relevant to Sulfanylbenzoate Functionalization

| Polymer Substrate | Modification Method | Resulting Surface Properties | Reference |

| Polyethylene (PE) | Grafting of benzoic acid via alkylation | Improved affinity to polar substances | mdpi.com |

| 1,2-Polybutadiene | Thiol-ene coupling with functional thioesters | Introduction of various functional groups | google.com |

| Polyhydroxyalkanoates (PHAs) | CO2 laser processing | Altered morphology, wettability, and cell adhesion | mdpi.comnih.gov |

Applications in Specialized Coatings and Resins with Enhanced Properties

The demand for high-performance coatings and resins is growing in fields such as optoelectronics, protective coatings, and advanced adhesives. The chemical structure of this compound suggests its potential to be a valuable component in the formulation of such materials, particularly in the development of high refractive index polymers.

Polymers with a high refractive index (RI) are essential for applications like anti-reflective coatings, optical adhesives, and materials for light-emitting diodes (LEDs) and image sensors. researchgate.net A high RI is often achieved by incorporating atoms or functional groups with high molar refraction. Sulfur and aromatic rings are known to significantly increase the refractive index of a polymer. google.com Polymers derived from or functionalized with this compound would contain both of these features.

For example, incorporating a monomer derived from 3-sulfanylbenzoic acid into a polyurethane or polyimide backbone could yield a polymer with a significantly higher refractive index than its unmodified counterpart. researchgate.netgoogle.com A patent for high refractive index aqueous polyurethane dispersion coating compositions describes the use of thiol-functional hydrocarbon compounds in the synthesis of polyurethane polymers, achieving a refractive index between 1.53 and 1.63. google.com While this compound is not explicitly mentioned, its chemical nature aligns with the principles described.

Furthermore, the 2-ethylhexyl group can act as an internal plasticizer, imparting flexibility to the coating and preventing it from becoming brittle. This is a desirable characteristic for coatings that need to withstand mechanical stress or temperature fluctuations. The good solubility often associated with such branched alkyl groups can also be advantageous during the formulation and application of the coating or resin. shikoku.co.jp

Table 3: Properties and Applications of High Refractive Index Polymers

| Polymer Class | Key Structural Features for High RI | Achieved Refractive Index | Potential Applications |

| Polyurethanes | Aromatic groups, sulfur-containing compounds | 1.53 - 1.63 | Primer coatings, optical adhesives |

| Polyimides | Inherent aromatic and imide structures | 1.60 - 1.78 | Optical coatings, optoelectronics |

| Hybrid Polymers | Metal oxide nanoparticles in a polymer matrix | Up to 1.9 | Anti-reflective coatings, microlithography |

Coordination Chemistry and Supramolecular Assemblies of Sulfanylbenzoate Ligands

Sulfanylbenzoate Esters as Ligands for Transition Metal Complexes

Transition metal alkyl complexes are a well-established class of coordination compounds with a bond between a transition metal and an alkyl group. These complexes are typically synthesized through pathways involving alkyl nucleophiles or electrophiles. The stability of these complexes is often influenced by factors such as the absence of β-hydrogens and the steric bulk of the ligands, which can provide a protective "umbrella" for the metal center.

While the coordination chemistry of sulfanylbenzoate anions is rich, the direct coordination of sulfanylbenzoate esters to metal centers is not extensively documented in the scientific literature. Under many synthetic conditions used for forming coordination complexes, ester groups are susceptible to hydrolysis, converting them into the corresponding carboxylates. This carboxylate group, along with the thiolate group, would then be the primary binding sites for a transition metal. Theoretically, the carbonyl oxygen of the ester group in a molecule like 2-Ethylhexyl 3-sulfanylbenzoate could act as a weak donor, but it would face strong competition from the much more effective thiolate and, if hydrolyzed, carboxylate donors.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers utilizing Sulfanylbenzoate Linkers

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic linkers. The choice of linker is crucial in determining the topology, porosity, and functionality of the resulting framework. Multicarboxylate linkers are among the most common and effective building blocks for creating stable and porous MOFs.

Sulfanylbenzoate ligands, containing both carboxylate and thiolate groups, are excellent candidates for constructing MOFs. The carboxylate group readily forms robust connections with a variety of metal SBUs, while the sulfanyl (B85325) group can introduce additional functionality or act as a secondary coordination site. For instance, three-dimensional MOFs based on Co(II) and 2,2′-bithiophen-5,5′-dicarboxylate have been synthesized, demonstrating that sulfur-containing linkers can be effectively incorporated into stable, porous frameworks. mdpi.com These frameworks can exhibit various topologies, such as the primitive cubic (pcu) network, and possess permanent porosity, which is crucial for applications in gas storage and separation. mdpi.com The synthesis of such materials is often achieved under solvothermal conditions, where the metal salt and the linker are heated in a high-boiling-point solvent. mdpi.com The specific conditions, including temperature and the nature of the solvent, can influence the final structure and dimensionality of the resulting coordination polymer. nih.gov

Characterization of Metal-Ligand Interactions and Bonding Modes (e.g., S-Metal, O-Metal)

The dual functionality of sulfanylbenzoate ligands leads to a variety of possible coordination modes with metal centers. The bonding can occur exclusively through the "hard" oxygen atoms of the carboxylate group, exclusively through the "soft" sulfur atom of the thiolate group, or through a combination of both.

Spectroscopic techniques are invaluable for elucidating these bonding modes. In Infrared (IR) spectroscopy, coordination of the carboxylate group to a metal center leads to characteristic shifts in the asymmetric and symmetric stretching frequencies of the C=O bond. Similarly, changes in the C-S stretching frequency can indicate the involvement of the sulfur atom in bonding.

X-ray crystallography provides definitive evidence of the coordination environment. Studies on 3-mercaptobenzoate (3-MBA) and 4-mercaptobenzoate (4-MBA) complexes have revealed a wide range of binding modes, including:

Monodentate coordination: The ligand binds to a single metal center through either the sulfur atom or, less commonly, a single oxygen atom of the carboxylate group.

Bidentate chelation: Both oxygen atoms of the carboxylate group bind to the same metal center. Notably, S,O-chelation, which is common for the 2-mercaptobenzoate (thiosalicylate) isomer, is not observed for 3-MBA and 4-MBA due to the larger ring size it would form.

Bridging modes: The ligand can bridge two or more metal centers. This can occur through the sulfur atom, the carboxylate group (in a syn-syn, syn-anti, or anti-anti fashion), or a combination of both, leading to the formation of coordination polymers and MOFs.

In the solid state, complexes of protonated sulfanylbenzoate ligands often exhibit extensive hydrogen bonding, particularly the classic carboxylic acid dimer motif, which further contributes to the formation of supramolecular assemblies.

Catalytic Activity of Sulfanylbenzoate-Metal Complexes in Organic Transformations

Transition metal complexes are widely used as catalysts in a plethora of organic transformations, including oxidation reactions. The ligand environment around the metal center plays a critical role in tuning the catalyst's activity, selectivity, and stability. Complexes containing sulfur ligands are known to be effective in various catalytic processes.

While specific examples of catalysis by this compound complexes are not reported, related metal-mercaptobenzothiazole complexes have been shown to catalyze the selective oxidation of 2-mercaptobenzothiazole to 2-hydroxybenzothiazole using molecular oxygen. researchgate.net In such reactions, the metal complex can activate the oxidant, facilitating the attack on the substrate. For example, nickel complexes have been extensively studied as catalysts for the oxidation of alkanes and alkenes using oxidants like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netrsc.org These reactions can proceed through high-valent metal-oxo intermediates, and the product distribution and efficiency, often measured by turnover numbers (TONs) and turnover frequencies (TOFs), are highly dependent on the ligand structure and reaction conditions. researchgate.netrsc.org Given the ability of the sulfanylbenzoate ligand to coordinate to transition metals, it is plausible that its complexes could exhibit catalytic activity in similar oxidation reactions, although this remains an area for future investigation.

Table 1: Catalytic Oxidation Performance of Selected Nickel Complexes with m-CPBA

| Catalyst/Substrate | Product Ratio (Alc:Ket:Lac) | TON | Yield (%) | Ref |

| Ni Complex 1 / Cyclohexane | - | 656 | - | researchgate.netrsc.org |

| Ni Complex 1 / Cyclooctane | - | 676 | 68 | researchgate.netrsc.org |

| Ni Complex 4 / Cyclohexane | 53:1:7 | 484 | 48 | researchgate.netrsc.org |

| Ni Complex 4 / Adamantane | - | 527 | 53 | researchgate.netrsc.org |

| Ni Complex 12 / Cyclohexane | - | 974 | - | rsc.org |

Note: Data is for general nickel complexes to illustrate catalytic parameters and not for sulfanylbenzoate complexes. Alc = Alcohol, Ket = Ketone, Lac = Lactone, TON = Turnover Number.

Photophysical and Excited State Properties of Sulfanylbenzoate-Metal Adducts

The study of the photophysical properties of transition metal complexes is a vibrant area of research, with applications in sensing, imaging, and organic light-emitting diodes (OLEDs). The emission properties of a complex, such as its color, quantum yield, and lifetime, are determined by the nature of its electronically excited states. These can be metal-centered (MC), ligand-centered (LC), or charge-transfer (CT) states, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT).

Complexes of d¹⁰ metals like zinc(II) with organic ligands are often highly luminescent. The emission in these cases typically originates from ligand-centered or charge-transfer excited states. For instance, various zinc(II) complexes with nitrogen- and oxygen-donor ligands have been shown to exhibit strong fluorescence with high quantum yields. rsc.orgresearchgate.netrsc.org The introduction of a sulfur donor, as in the sulfanylbenzoate ligand, can significantly influence the photophysical properties. Thiolate ligands can participate in ligand-to-metal charge transfer transitions and can also affect the energy of ligand-centered states.

For example, certain three-coordinate copper(I) complexes with thiolate ligands exhibit highly efficient blue-green thermally activated delayed fluorescence (TADF), with photoluminescence quantum yields approaching 100%. nih.gov This high efficiency is attributed to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, which allows for efficient reverse intersystem crossing from the triplet state back to the singlet state. While detailed photophysical studies on transition metal complexes of 3-sulfanylbenzoate are not abundant, the known properties of related thiolate and carboxylate complexes suggest that they are promising candidates for new luminescent materials.

Table 2: Selected Photophysical Data for Thiolate-Containing Metal Complexes

| Complex | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ) | State Assignment | Ref |

| Cu(I) Thiolate Complex 1 | 488 (solid, 293 K) | ~1.0 | 6.6 µs | LLCT/TADF | nih.gov |

| Cu(I) Thiolate Complex 2 | 500 (solid, 293 K) | ~1.0 | 5.0 µs | LLCT/TADF | nih.gov |

| [ZnL·H₂O] (dehydrated) | - | 0.555 | - | - | rsc.org |

| Zinc(II) Azaindole Complex | - | 0.96 (film) | - | - | rsc.org |

Note: This table includes data for related thiolate and other zinc complexes to illustrate the potential photophysical properties. LLCT = Ligand-to-Ligand Charge Transfer; TADF = Thermally Activated Delayed Fluorescence.

Environmental Fate and Degradation Pathways of Sulfanylbenzoate Esters

Biotic Degradation by Microorganisms

The breakdown of organic compounds by microorganisms is a crucial process in the environment. For aromatic compounds, including sulfanylbenzoate esters, microbial degradation often involves initial enzymatic transformations followed by central metabolic pathways.

The biodegradation of aromatic compounds can proceed under both aerobic and anaerobic conditions. nih.govcapes.gov.br Under aerobic conditions, oxygenases are typically involved in the initial attack on the aromatic ring. nih.gov In some cases, the degradation pathway is initiated by the transformation of the substrate into a coenzyme A (CoA) thioester, which then undergoes further reactions like epoxidation and hydrolytic ring cleavage. nih.gov

For esters, the initial step in microbial degradation is often the hydrolysis of the ester bond by esterase enzymes, releasing the corresponding acid and alcohol. This has been observed in the degradation of various esters, including phthalates.

Microbial consortia, rather than single strains, are often responsible for the complete degradation of complex organic pollutants in the environment. nih.gov Several bacterial genera, including Pseudomonadota, Bacillota, and Actinomycetota, have been identified as being involved in the degradation of sulfur-containing organic compounds. tandfonline.com For instance, Sulfuritalea hydrogenivorans has been shown to degrade aromatic compounds like benzoate (B1203000) and phenylacetate (B1230308) under nitrate-reducing conditions. oup.com Similarly, microbial consortia containing genera such as Sphingomonas, Hyphomicrobium, and Bosea have been shown to degrade compounds with benzene (B151609) ring structures. nih.gov

While specific microorganisms capable of degrading 2-Ethylhexyl 3-sulfanylbenzoate have not been documented, it is plausible that bacteria possessing esterases and pathways for aromatic compound degradation would be able to break it down.

Environmental Transport and Distribution in Different Compartments

The transport and distribution of a chemical in the environment are largely determined by its physicochemical properties, such as its water solubility, vapor pressure, and partitioning coefficients like the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc).

Due to the lack of experimental data for this compound, predictive models like the EPI (Estimation Programs Interface) Suite™ can be used to estimate these properties. episuite.devepa.govepa.govchemistryforsustainability.org These models use the chemical structure to predict its environmental fate parameters.

Generally, compounds with high Kow and Koc values tend to adsorb to organic matter in soil and sediment, reducing their mobility in water. epa.gov Conversely, compounds with low Kow and high water solubility are more mobile in the aquatic environment. The 2-ethylhexyl group in the target compound suggests a lipophilic nature, which would likely lead to a higher Kow and significant partitioning to organic matter.

Table 3: Predicted Physicochemical Properties and Environmental Partitioning Behavior

| Parameter | Predicted Behavior for this compound | Basis of Prediction |

| Octanol-Water Partition Coefficient (Kow) | Likely to be high, indicating a tendency to partition into organic phases. | Based on the presence of the 2-ethylhexyl group and general principles of chemical partitioning. epa.gov |

| Organic Carbon-Water Partition Coefficient (Koc) | Likely to be high, suggesting strong adsorption to soil and sediment organic matter. | Correlation with high Kow. epa.gov |

| Mobility in Soil | Expected to be low due to strong adsorption. | Consequence of a high Koc value. |

| Distribution in Aquatic Systems | Expected to be found predominantly in sediment and suspended particles rather than in the water column. | Consequence of high Kow and Koc values. |

This table presents predicted behavior based on the chemical structure and data from analogous compounds, as direct experimental data is unavailable.

Identification and Characterization of Environmental Transformation Products

The identification of transformation products is crucial for understanding the complete environmental fate of a chemical. Based on the known degradation pathways of analogous compounds, several potential transformation products of this compound can be predicted.

Abiotic Transformation Products:

Hydrolysis: The primary products of hydrolysis are expected to be 3-sulfanylbenzoic acid and 2-ethylhexanol .

Photolysis: Photolytic degradation could lead to a more complex mixture of products. Based on studies of aromatic thioesters, this could include products of intramolecular cyclization and elimination. rsc.org Oxidation of the sulfur atom could also lead to the formation of sulfonic acid derivatives.

Biotic Transformation Products:

The initial step of biodegradation is likely to be the same as hydrolysis, yielding 3-sulfanylbenzoic acid and 2-ethylhexanol .

These primary metabolites would then be further degraded by microorganisms. 3-Sulfanylbenzoic acid would likely enter aromatic degradation pathways, potentially leading to ring cleavage and eventual mineralization to carbon dioxide and water. nih.gov 2-Ethylhexanol, an alcohol, would be oxidized to the corresponding aldehyde and then to a carboxylic acid, which can then enter central metabolic pathways.

The identification of these transformation products in environmental samples would require sophisticated analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), often with the use of analytical standards for confirmation. researchgate.netmdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 2 Ethylhexyl 3 Sulfanylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 2-Ethylhexyl 3-sulfanylbenzoate. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the verification of the compound's connectivity.

In a related compound, 2-ethylhexyl salicylate (B1505791), ¹³C NMR spectral data reveals distinct signals for each carbon atom in the molecule. chemicalbook.com For this compound, analogous characteristic shifts would be expected for the 2-ethylhexyl group. The aromatic carbons of the 3-sulfanylbenzoate moiety would exhibit unique shifts influenced by the electron-donating sulfanyl (B85325) group (-SH) and the electron-withdrawing ester group. The position of the sulfanyl group at the meta-position (C-3) would produce a specific splitting pattern in the aromatic region of the ¹H NMR spectrum.

NMR is also a powerful tool for monitoring the synthesis of such esters. For instance, in the biocatalytic synthesis of other 2-ethylhexyl esters, reaction progress can be followed by observing the disappearance of reactant signals and the appearance of product peaks. researchgate.net This technique is suitable for determining the identity and purity of esterification products. sigmaaldrich.com

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following table is a prediction based on known values for similar structures like bis(2-ethylhexyl) phthalate (B1215562) and would require experimental verification for this compound.)

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~168.0 |

| Aromatic C-S | ~133.4 |

| Aromatic C-H | ~132.0 - 129.6 |

| Methylene (-OCH₂) | ~68.3 |

| Methine (-CH) | ~30.1 |

| Methylene (-CH₂) | ~29.7, 24.5, 23.6 |

This table is based on data for a similar compound, bis(2-ethyl hexyl) phthalate. researchgate.net

Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the confirmation of its chemical formula.

The fragmentation pattern observed in the mass spectrum offers structural information. For related compounds like 2-ethylhexyl 4-hydroxybenzoate, GC-MS analysis shows characteristic fragments. nih.gov For this compound, expected fragmentation would involve the cleavage of the ester bond, leading to the formation of a 2-ethylhexyl cation and a 3-sulfanylbenzoate fragment. Further fragmentation of the 2-ethylhexyl chain would also be observed. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are also highly effective, especially for analyzing metabolites of similar compounds. nih.govnih.gov

Table 2: Key Mass Spectrometry Data for Isomeric Compounds

| Compound | Ionization Mode | Precursor m/z | Key Fragment Ions (m/z) |

|---|---|---|---|

| 2-Ethylhexyl 4-hydroxybenzoate | ESI- | 249.1496 | 137.0244, 136.0166, 92.0268 |

Data sourced from PubChem for 2-Ethylhexyl 4-hydroxybenzoate. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its functional groups.

For this compound, the IR spectrum would be expected to show strong characteristic absorption bands. A prominent C=O stretching band for the ester group would appear around 1700-1720 cm⁻¹. The S-H stretching vibration of the sulfanyl group would be observed as a weak band around 2550-2600 cm⁻¹. C-H stretching vibrations from the aliphatic 2-ethylhexyl group would be visible in the 2850-3000 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present. The IR spectrum of the related compound 2-ethylhexyl salicylate shows a strong C=O stretch and broad O-H stretch, which helps in its identification. nist.gov

Raman spectroscopy can also be used for analysis. For instance, 2-ethylhexyl-p-methoxycinnamate, another UV filter, exhibits a strong Raman signal that can be used for its direct detection and analysis in commercial products. nih.gov

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| S-H (Thiol) | Stretch | 2550 - 2600 (weak) |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Ester) | Stretch | 1700 - 1720 |

| C-O (Ester) | Stretch | 1100 - 1300 |

This table is based on standard IR correlation charts and data for similar compounds. nist.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as the aromatic ring in this compound. The substitution pattern on the benzene (B151609) ring significantly influences the absorption maxima (λ_max).

For the related compound 2-ethylhexyl 2-hydroxybenzoate (octisalate), the UV absorption spectrum is key to its function as a sunscreen, with absorption peaks corresponding to π → π* transitions. researchgate.net Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can predict the UV absorption spectra of such molecules. researchgate.net The presence of the sulfanyl group in this compound is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted 2-ethylhexyl benzoate (B1203000). This technique can also be employed to monitor reaction kinetics during its synthesis. dtic.milmdpi.com

Table 4: UV Absorption Data for Related Benzoate Compounds

| Compound | Solvent | λ_max (nm) |

|---|---|---|

| 2-Ethylhexyl 2-hydroxybenzoate | Gas Phase (Calculated) | 208, 230, 307 |

Data sourced from a theoretical study on 2-ethylhexyl 2-hydroxybenzoate researchgate.net and a characterization report. dtic.mil

X-ray Diffraction (XRD) and X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid at room temperature, X-ray diffraction (XRD) techniques would be invaluable for its solid-state characterization. X-ray powder diffraction (XRPD) provides a unique fingerprint for a crystalline material, which can be used for phase identification and purity assessment. units.it

For a definitive three-dimensional molecular structure, single-crystal X-ray crystallography is the gold standard. nih.gov This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the 2-ethylhexyl chain and the orientation of the sulfanylbenzoate group in the crystal lattice. This level of structural detail is crucial for understanding intermolecular interactions and packing in the solid state. While obtaining a suitable single crystal can be a challenge, the information it provides is unparalleled. units.itnih.gov

Chromatography Techniques (GC, HPLC) for Purity Assessment and Reaction Product Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for the analysis of volatile and thermally stable compounds like this ester. GC methods have been used to characterize similar compounds and monitor their synthesis. researchgate.netdtic.mil

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds. Reverse-phase HPLC (RP-HPLC) would be the method of choice, where this compound would be separated on a nonpolar stationary phase (like C18) with a polar mobile phase. sielc.com HPLC is widely used for the quantitative determination of related UV filters in commercial products. longdom.orgmdpi.com The development of a robust HPLC method would be crucial for quality control, allowing for the accurate quantification of the compound and the detection of any impurities. mdpi.com

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Ethylhexyl salicylate |

| 2-Ethylhexyl 4-hydroxybenzoate |

| Bis(2-ethylhexyl) phthalate |

| 2-Ethylhexyl-p-methoxycinnamate |

| 2-Ethylhexyl benzoate |

Future Directions and Emerging Research Avenues for 2 Ethylhexyl 3 Sulfanylbenzoate

Development of Sustainable and Atom-Economical Synthetic Routes

The chemical industry's shift towards green chemistry principles necessitates the development of more environmentally benign and efficient methods for synthesizing compounds like 2-Ethylhexyl 3-sulfanylbenzoate. Future research will prioritize synthetic pathways that maximize atom economy, minimize waste, and utilize renewable resources and less hazardous reagents.

Key research objectives in this area include:

Catalytic Esterification: Moving away from stoichiometric reagents, research will focus on developing robust, reusable catalysts for the esterification of 3-sulfanylbenzoic acid with 2-ethylhexanol. Heterogeneous catalysts, such as solid superacids, are promising as they are easily separated from the reaction mixture, non-corrosive, and can be recycled, offering both economic and environmental benefits. google.com

Direct C-H Functionalization: Advanced strategies may explore the direct coupling of C-H bonds, a process that can form C-S or C-O bonds without the need for pre-functionalized starting materials. jk-sci.com This would represent a significant leap in synthetic efficiency.

Flow Chemistry: The use of continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Alternative Solvents and Reaction Conditions: Investigating the use of greener solvents, or even solvent-free reaction systems, will be crucial. researchgate.net For instance, lipase-catalyzed synthesis in a reduced-pressure, solvent-free environment has proven effective for other esters, reducing energy consumption and by-product formation. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Ester Production

| Feature | Traditional Synthesis | Emerging Sustainable Routes |

|---|---|---|

| Principle | Often relies on stoichiometric reagents and harsh conditions (e.g., high heat, strong acids). | Emphasizes catalytic methods, high atom economy, and mild reaction conditions. jk-sci.comprimescholars.com |

| Catalysts | Mineral acids (e.g., sulfuric acid), leading to corrosion and difficult workup. | Heterogeneous catalysts (e.g., solid acids), enzymes (e.g., lipases), or transition metal catalysts. google.commdpi.comnih.gov |

| Atom Economy | Often low, with significant generation of inorganic salts and other by-products. primescholars.com | High, aiming to incorporate the maximum number of reactant atoms into the final product. researchgate.net |

| Waste Profile | High E-Factor (environmental factor), indicating more waste per kilogram of product. | Low E-Factor, minimizing waste generation. researchgate.net |

| Process | Typically batch processing. | Shift towards continuous flow processing for better control and efficiency. |

Exploration of Novel Catalytic Applications Beyond Polymer Synthesis

The unique electronic properties conferred by the sulfur atom in the benzene (B151609) ring suggest that this compound and its derivatives could serve as more than just structural monomers. The thiol group, or its derivatives, can potentially interact with and stabilize transition metal centers, opening up avenues for new catalytic applications. Future research may investigate their utility as ligands or pro-ligands in catalysis.

Potential areas of exploration include:

Homogeneous Catalysis: Sulfanylbenzoate esters could be designed as ligands for transition metals like ruthenium, palladium, or nickel. nih.govresearchgate.net These complexes could be tested for activity in cross-coupling reactions, hydrogenations, or other important organic transformations.

Asymmetric Catalysis: Chiral versions of sulfanylbenzoate esters could be synthesized and evaluated as ligands in asymmetric catalysis, aiming to produce enantiomerically pure compounds, which are highly valuable in the pharmaceutical industry.